molecular formula C24H27NO6 B11146394 N~1~-(3,4-dimethoxyphenethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

N~1~-(3,4-dimethoxyphenethyl)-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide

Cat. No.: B11146394
M. Wt: 425.5 g/mol
InChI Key: LXYSUKSHIMAXHH-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide is a complex organic compound with a unique structure that combines elements of both phenethylamine and chromenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:

    Synthesis of 3,4-dimethoxyphenethylamine: This can be achieved by the reduction of 3,4-dimethoxyphenylacetonitrile using lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Formation of the chromenone derivative: This involves the condensation of 7-methoxy-4-methylcoumarin with an appropriate aldehyde under acidic conditions to form the chromenone core.

    Coupling reaction: The final step involves the coupling of the 3,4-dimethoxyphenethylamine with the chromenone derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the coupling reaction and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the chromenone moiety can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide involves its interaction with various molecular targets and pathways. The compound may exert its effects by:

    Binding to specific receptors: Such as G-protein coupled receptors (GPCRs) or ion channels.

    Modulating enzyme activity: Inhibiting or activating enzymes involved in key metabolic pathways.

    Altering gene expression: Affecting transcription factors and signaling cascades that regulate gene expression.

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide can be compared with other similar compounds, such as:

    3,4-Dimethoxyphenethylamine: A simpler phenethylamine derivative with similar structural features.

    7-Methoxy-4-methylcoumarin: A chromenone derivative with similar core structure.

    N-Acetyl-3,4-dimethoxyphenethylamine: Another phenethylamine derivative with an acetyl group instead of the chromenone moiety.

The uniqueness of N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)propanamide lies in its combination of both phenethylamine and chromenone structures, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-methoxy-4-methyl-2-oxochromen-6-yl)propanamide

InChI

InChI=1S/C24H27NO6/c1-15-11-24(27)31-21-14-20(29-3)17(13-18(15)21)6-8-23(26)25-10-9-16-5-7-19(28-2)22(12-16)30-4/h5,7,11-14H,6,8-10H2,1-4H3,(H,25,26)

InChI Key

LXYSUKSHIMAXHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCCC3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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